Ébérconazole

Vue d'ensemble

Description

L'ébércônazole est un médicament antifongique appartenant à la classe des composés imidazolés. Il est principalement utilisé sous forme de crème topique pour traiter diverses infections fongiques, notamment la dermatophytose, la candidose et le pityriasis . L'ébércônazole a été approuvé pour la première fois en Espagne en 2015 et est commercialisé sous le nom commercial Ebernet . Il est également approuvé pour une utilisation dans plusieurs autres pays, notamment le Panama, le Guatemala, le Costa Rica, le Honduras et la République dominicaine .

Applications De Recherche Scientifique

Eberconazole has a broad spectrum of applications in scientific research:

Chemistry: It is used as a model compound in studies involving imidazole derivatives and their chemical properties.

Industry: Eberconazole is used in the formulation of antifungal creams and other topical preparations.

Analyse Biochimique

Biochemical Properties

Eberconazole exerts fungicidal or fungistatic activity depending on concentration . It inhibits fungal growth by inhibiting ergosterol synthesis, an essential component of the fungal cytoplasmic membrane, leading to structural and functional changes . This interaction with enzymes and proteins involved in ergosterol synthesis is a key aspect of Eberconazole’s biochemical role.

Cellular Effects

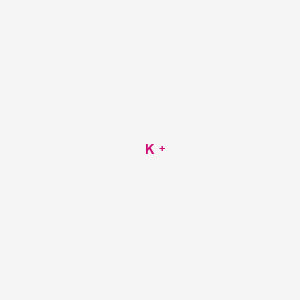

Eberconazole binds to the phospholipid fraction of the cell and affects sterol synthesis intracellularly . At high concentrations, it causes the leakage of small molecules such as potassium ions, amino acids, inorganic phosphate, and nucleotides from the fungal cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of Eberconazole involves the inhibition of ergosterol synthesis. Ergosterol is a crucial component of the fungal cytoplasmic membrane. By inhibiting its synthesis, Eberconazole causes structural and functional changes in the cell, leading to fungal growth inhibition .

Temporal Effects in Laboratory Settings

The effects of Eberconazole over time in laboratory settings are not fully documented. It has been noted that Eberconazole exerts fungicidal activity at higher concentrations and fungistatic activity at lower concentrations

Dosage Effects in Animal Models

The effects of Eberconazole dosage in animal models have not been extensively studied. It has been shown to have broad antimicrobial spectrum of activity in vitro, and to be effective in dermatophytosis, candidiasis, and other yeast infections in in vitro and animal studies .

Metabolic Pathways

It is known that Eberconazole inhibits the synthesis of ergosterol, a key component of the fungal cytoplasmic membrane . This suggests that Eberconazole interacts with enzymes involved in the ergosterol synthesis pathway.

Méthodes De Préparation

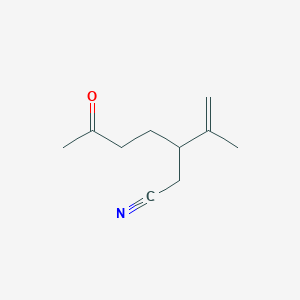

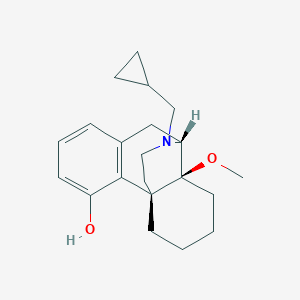

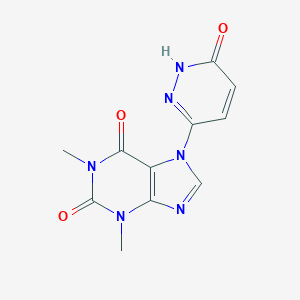

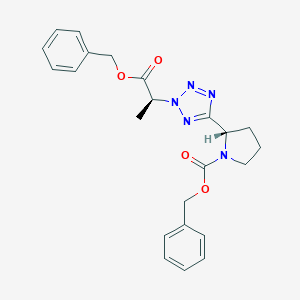

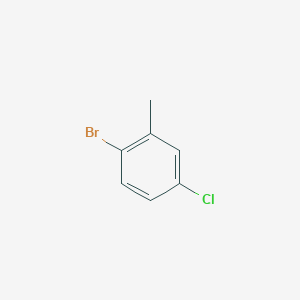

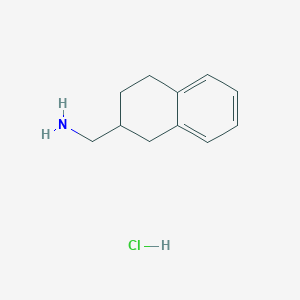

La synthèse de l'ébércônazole implique plusieurs étapes clés. L'intermédiaire principal, l'acide 2-[2-(3,5-dichlorophényl)éthyl]benzoïque, est préparé par hydrogénation catalytique de l'acide 2-[2-(3,5-dichlorophényl)éthényl]benzoïque . Cet intermédiaire est obtenu par hydrolyse de son ester méthylique, qui est produit par une réaction de Wittig entre le 3,5-dichlorobenzaldéhyde et l'ylure de phosphore du bromure de [(2-méthoxycarbonyl)phényl]-méthyl]triphénylphosphonium . Le processus global est évolutif et peut être réalisé à des températures modérées sans nécessiter une atmosphère strictement inerte .

Analyse Des Réactions Chimiques

L'ébércônazole subit diverses réactions chimiques, notamment :

Oxydation : L'ébércônazole peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : L'ébércônazole peut participer à des réactions de substitution, en particulier impliquant le cycle imidazole.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

L'ébércônazole a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des dérivés d'imidazole et leurs propriétés chimiques.

Industrie : L'ébércônazole est utilisé dans la formulation de crèmes antifongiques et d'autres préparations topiques.

5. Mécanisme d'action

L'ébércônazole exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique . Cette inhibition conduit à des changements structurels et fonctionnels dans la membrane cellulaire fongique, entraînant finalement la mort des cellules fongiques . À des concentrations plus élevées, l'ébércônazole présente une activité fongicide, tandis qu'à des concentrations plus faibles, il agit comme un agent fongistatique .

Mécanisme D'action

Eberconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane . This inhibition leads to structural and functional changes in the fungal cell membrane, ultimately resulting in the death of the fungal cells . At higher concentrations, eberconazole exhibits fungicidal activity, while at lower concentrations, it acts as a fungistatic agent .

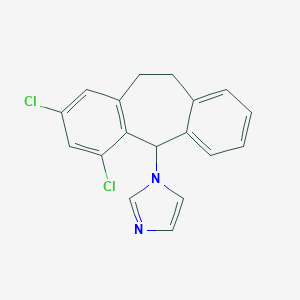

Comparaison Avec Des Composés Similaires

L'ébércônazole est similaire à d'autres agents antifongiques imidazolés, tels que le clotrimazole, le kétoconazole et le bifonazole . L'ébércônazole a montré une puissance légèrement supérieure par rapport au bifonazole et une efficacité similaire à celle du clotrimazole dans les études cliniques . Sa structure chimique unique, qui comprend une partie dibenzocycloheptène, le distingue des autres dérivés d'imidazole .

Composés similaires

- Clotrimazole

- Kétoconazole

- Bifonazole

La structure unique de l'ébércônazole et son activité antifongique à large spectre en font un composé précieux dans le traitement des infections fongiques et un sujet de recherche scientifique en cours.

Propriétés

IUPAC Name |

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTJIDOGFUQSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926104 | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128326-82-9 | |

| Record name | Eberconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128326-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eberconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eberconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBERCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

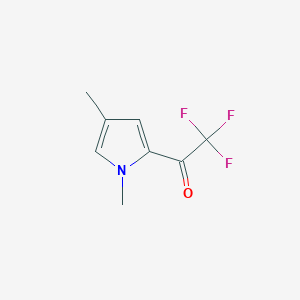

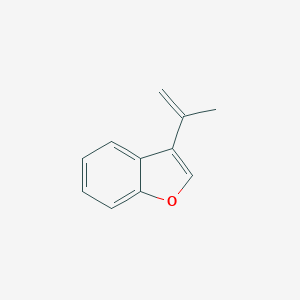

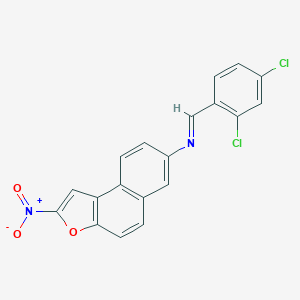

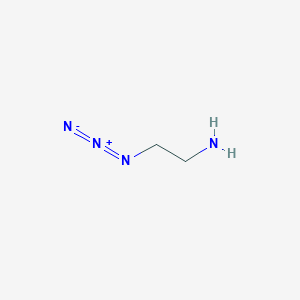

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eberconazole?

A1: Eberconazole, similar to other azole antifungals, exerts its activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of Eberconazole's inhibition of lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, ultimately leading to the accumulation of toxic sterol precursors and a depletion of ergosterol within the fungal cell membrane. [] This disruption compromises membrane integrity and function, resulting in fungal growth inhibition or death.

Q3: What is the molecular formula and weight of Eberconazole?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Eberconazole, they consistently refer to it as an "imidazole derivative." [, , , , ] This suggests the presence of an imidazole ring in its structure. For precise molecular information, consult Eberconazole's chemical datasheet or a chemical database.

Q4: Is there information on Eberconazole's compatibility with various materials or its stability under different conditions in the provided research?

A4: The provided research primarily focuses on Eberconazole's antifungal activity and formulation for topical applications. Information regarding its broader material compatibility and stability under diverse conditions is not included in these abstracts.

Q5: Do the provided research articles discuss any catalytic properties or applications of Eberconazole?

A5: No, the provided research focuses solely on Eberconazole's antifungal properties and its use as a pharmaceutical agent. There is no mention of catalytic properties or applications.

Q6: Have computational chemistry techniques been used to study Eberconazole?

A6: There is no mention of computational chemistry studies, such as simulations, calculations, or QSAR models, specifically related to Eberconazole in the provided abstracts.

Q7: What formulations of Eberconazole are discussed in the research, and are there strategies to enhance its stability or delivery?

A8: The research primarily focuses on topical formulations of Eberconazole, particularly 1% creams. [, , , , , , , , , , ] Several studies explore alternative delivery systems to improve Eberconazole's efficacy and patient compliance:

- Niosomal Gel: Researchers developed an Eberconazole-loaded niosomal gel, aiming to enhance its skin penetration and provide controlled drug release. [, ]

- Microemulsion: A study investigated the use of microemulsions for transdermal Eberconazole delivery, highlighting their potential for improved absorption and therapeutic effects. []

- Microsponges: Ethyl cellulose microsponges were studied as carriers for controlled release and enhanced skin deposition of Eberconazole. []

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Eberconazole after topical application?

A10: One study indicated that after topical application in a micropig model, Eberconazole was not detected in plasma, urine, or feces. [] This suggests minimal systemic absorption following topical use.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate Eberconazole's antifungal activity?

A9: Several in vitro and in vivo studies were conducted to assess Eberconazole's efficacy:

- In Vitro Susceptibility Testing: Researchers determined the minimum inhibitory concentrations (MICs) of Eberconazole against various dermatophytes and Candida species using microdilution methods. [, , ] They found Eberconazole to be highly active, even against strains resistant to other azoles like fluconazole. []

- Animal Models: The efficacy of Eberconazole was demonstrated in guinea pig models of cutaneous candidiasis, where it showed comparable efficacy to clotrimazole in resolving infections. [, ]

- Clinical Trials: Numerous clinical trials (often open-label, randomized, and comparative) investigated Eberconazole's efficacy in treating tinea infections (corporis, cruris, versicolor) and compared its performance to other antifungals like clotrimazole, miconazole, sertaconazole, and terbinafine. [, , , , , , , , , ]

Q10: Apart from the aforementioned formulation strategies, are there other approaches to improve Eberconazole's delivery to specific targets or tissues?

A10: The provided abstracts primarily focus on topical delivery and enhancing skin penetration. There is no mention of targeted drug delivery approaches for Eberconazole beyond topical applications.

Q11: Does the research explore any biomarkers for predicting Eberconazole's efficacy, monitoring treatment response, or identifying potential adverse effects?

A15: The research predominantly uses clinical and mycological assessments, like symptom scores and potassium hydroxide (KOH) microscopy, to evaluate Eberconazole's efficacy. [, , , , , ] There is no mention of specific biomarkers for predicting response, monitoring treatment, or identifying adverse effects in the provided abstracts.

Q12: What analytical methods are commonly employed to characterize, quantify, and monitor Eberconazole?

A12: Several analytical techniques are mentioned in the research for Eberconazole analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used to quantify Eberconazole in both bulk form and pharmaceutical formulations. [, , ]

- Reverse Phase HPLC (RP-HPLC): RP-HPLC methods are developed and validated for stability-indicating assays and simultaneous determination of Eberconazole with other drugs in combined formulations. [, ]

- Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method is developed for simultaneous estimation of Eberconazole with other components in a topical formulation. []

- Spectrophotometry: This technique is employed to study the dissociation equilibria of Eberconazole nitrate in various media. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.